2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid

Description

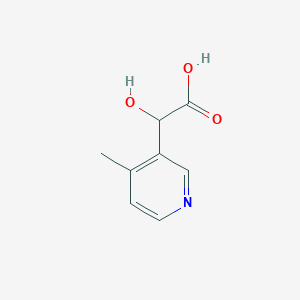

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid is a hydroxy-substituted acetic acid derivative featuring a pyridine ring substituted with a methyl group at position 4 and a hydroxyl-bearing acetic acid moiety at position 2. While direct references to this compound are absent in the provided evidence, its structural analogs and related compounds (e.g., 2-hydroxy-2-(aryl/heteroaryl)acetic acids) are extensively studied for their biological and chemical properties. These compounds often serve as intermediates in pharmaceutical synthesis, leveraging their ability to form hydrogen bonds and coordinate with metal ions, which is critical for drug design .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-9-4-6(5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |

InChI Key |

CTHAVSAMPIPFBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Sodium 2-(5-sodiooxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)acetate

One of the most detailed synthetic routes reported involves the oxidation of a sodium salt precursor to yield the target compound:

- Starting material: Sodium 2-(5-sodiooxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)acetate (compound 10)

- Oxidant: Manganese dioxide (MnO₂)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Room temperature, stirring for 12 hours, repeated extraction and purification steps

Procedure summary:

- Compound 10 (0.3033 g, 1.26 mmol) is suspended in 30 mL THF.

- MnO₂ (4.68 g, 53.86 mmol) is added, and the mixture is stirred for 12 hours.

- After centrifugation, the supernatant is concentrated, and fresh THF is added to the precipitate for repeated oxidation cycles.

- The crude product is purified by silica gel column chromatography (ethyl acetate/acetonitrile 3:1) to yield this compound (compound 2) in 15% yield.

| Parameter | Data |

|---|---|

| 1H NMR (400 MHz, D2O) | δ 10.30 (s, 1H, aldehyde proton), 7.15 (s, 1H), 3.52 (s, 2H), 2.28 (s, 3H) |

| 13C NMR (100 MHz, D2O) | δ 196.30, 180.55, 167.73, 155.54, 132.25, 129.72, 125.76, 39.91, 18.82 |

| IR (KBr) (cm⁻¹) | 2928, 1704, 1674, 1614, 1066, 1009, 806, 703 |

| HRMS (m/z) | Found: 196.0607; Calculated: 196.0610 for C9H10NO4 [M+H]+ |

This method is documented in a Royal Society of Chemistry supplementary information source, providing a robust protocol for the oxidation step essential for the formation of the target compound.

Hydrolysis and Recrystallization of Nitrile Precursors

The precursor sodium salt (compound 10) itself is prepared via hydrolysis and neutralization steps starting from nitrile intermediates:

- Starting material: Compound 9 (a nitrile derivative)

- Reagents: 6 M hydrochloric acid for hydrolysis, followed by neutralization with sodium hydroxide

- Conditions: Reflux under nitrogen atmosphere for 11 hours, then pH adjustment to 7–8 at room temperature

- Isolation: Lyophilization to obtain the sodium salt for further oxidation

This step is crucial for converting nitrile groups into carboxylate salts, which are then oxidized to the aldehyde-containing target compound.

Alternative Synthetic Routes via Pyridoxal Derivatives

Some related synthetic methods involve the preparation of pyridine derivatives bearing hydroxy and formyl groups, which can be transformed into this compound analogs:

- Use of diphenylphosphoryl azide (DPPA) and DBU in THF for azidation reactions on pyridine rings

- Subsequent oxidation steps using MnO₂ to introduce aldehyde functionalities

- Purification by silica gel chromatography with specific solvent systems

These methods, while more complex, offer routes to structurally related compounds and provide insight into functional group transformations on the pyridine ring.

Related Synthetic Approaches from Literature

Other literature sources describe heating pyridine derivatives with chloroacetic acid in the presence of sodium acetate and acetic acid/acetic anhydride mixtures to yield hydroxyacetic acid derivatives:

- Heating 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with chloroacetic acid under reflux conditions produces intermediates that can be converted into hydroxyacetic acid derivatives.

- Sodium acetate acts as a catalyst/base to facilitate substitution and cyclization reactions.

- These methods also involve purification and characterization steps by NMR and IR spectroscopy.

Summary Table of Key Preparation Steps

Analytical and Characterization Techniques

The preparation methods consistently employ the following analytical techniques to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to identify characteristic chemical shifts corresponding to aldehyde protons, methyl groups on the pyridine ring, and methylene protons adjacent to carboxyl groups.

- Infrared (IR) Spectroscopy: Key absorption bands include carbonyl stretches (~1700 cm⁻¹), hydroxyl groups, and aromatic ring vibrations.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula by comparing observed m/z values with calculated ones.

- Chromatography: Silica gel column chromatography with solvent systems such as ethyl acetate/acetonitrile or petroleum ether/ethyl acetate is used for purification.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-2-(4-methylpyridin-3-yl)acetic acid, while reduction may produce 2-hydroxy-2-(4-methylpyridin-3-yl)ethanol.

Scientific Research Applications

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid, highlighting substituent differences and functional properties:

Biological Activity

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid, often referred to as a pyridine derivative, has garnered attention for its diverse biological activities. This compound features a hydroxyl group and a methyl-substituted pyridine ring, which contribute significantly to its reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : Approximately 181.17 g/mol

- Structure : The compound consists of a hydroxyl group attached to a pyridine ring substituted with a methyl group and an acetic acid moiety.

Biological Activities

The biological activities of this compound include:

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition :

-

Potential Therapeutic Uses :

- Investigations into its therapeutic properties suggest potential applications in drug development, particularly in treating infections due to its antimicrobial effects .

- The compound's unique structure allows for the synthesis of derivatives that may exhibit enhanced biological properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5.64 | Moderate |

| Escherichia coli | 8.33 | Moderate |

| Bacillus subtilis | 4.69 | Good |

| Pseudomonas aeruginosa | 13.40 | Moderate |

This table summarizes the MIC values observed in various studies, indicating the compound's efficacy against selected bacterial strains.

Study Highlights

- A study conducted on synthesized alkaloids, including derivatives of this compound, revealed promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various strains .

- Another investigation focused on the interaction of this compound with specific enzymes, noting its potential as an inhibitor in biochemical pathways relevant to disease processes .

The biological activity of this compound is primarily attributed to its structural features:

- The hydroxyl group enhances solubility and facilitates interactions with biological targets.

- The methyl group on the pyridine ring may influence the compound's reactivity and binding affinity with enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Eye Protection : Wear certified safety goggles or face shields due to its classification as a Category 2 eye irritant (H319) .

- Respiratory Protection : Use fume hoods or respirators to avoid inhalation of dust or vapors, as it may cause respiratory irritation (H335) .

- Skin Protection : Nitrile gloves and lab coats are mandatory. Contaminated gloves must be disposed of according to hazardous waste protocols .

- Storage : Store in tightly sealed containers in well-ventilated areas away from oxidizing agents .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : Reacting pyridine derivatives with halogenated acetic acids under basic conditions (e.g., sodium hydroxide) in aqueous media, followed by acidification to precipitate the product .

- Optimization : Adjust reaction pH (e.g., pH 4) during work-up to maximize yield and purity. Monitor progress via HPLC (>98% purity threshold) .

Q. How is the purity of this compound validated in research settings?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Retention time and peak area comparisons against certified standards are critical .

- Spectroscopic Confirmation : FT-IR and NMR (¹H/¹³C) to verify functional groups (e.g., hydroxyl, carboxylic acid) and structural integrity .

Advanced Research Questions

Q. What strategies are effective for resolving low yields in the synthesis of this compound?

- Methodological Answer :

- Reaction Kinetics : Optimize temperature (e.g., 25–50°C) and stoichiometry (1:1 molar ratio of pyridine derivative to bromoacetic acid) to minimize side reactions .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Post-Synthesis Purification : Use recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can computational methods be integrated with experimental approaches to optimize synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for new derivatives .

- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 1 mmol reactions) .

Q. How should researchers address discrepancies in reported hazard classifications across safety data sheets?

- Methodological Answer :

- Source Evaluation : Compare classifications from authoritative databases (e.g., ECHA, PubChem) against vendor-specific SDS. For example, TCI Europe lists Category 2 eye irritation , while Key Organics classifies acute toxicity (Category 4) .

- Purity Assessment : Confirm compound purity via HPLC; impurities (e.g., residual solvents) may alter toxicity profiles .

- Regulatory Alignment : Follow the most stringent precautionary measures (e.g., CLP/GHS guidelines) to ensure compliance .

Data Contradiction Analysis

Q. Why do biological activity studies of this compound derivatives show variability in efficacy?

- Methodological Answer :

- Structural Isomerism : Positional differences in substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) can drastically alter binding affinity to biological targets .

- Assay Conditions : Variability in cell culture media (e.g., serum concentration) or incubation times may affect IC50 values. Standardize protocols using controls like homovanillic acid (CAS 306-08-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.